

Application Note: Quantification of Loganetin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Loganetin*

Cat. No.: *B1631346*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Loganetin** in various sample matrices using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method facilitates the separation, identification, and quantification of **Loganetin** based on its physicochemical properties. The separation is achieved on a C18 reverse-phase column where compounds are separated based on their polarity. A mobile phase consisting of an aqueous solution and an organic solvent is used to elute the analytes. The quantification of **Loganetin** is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from **Loganetin** standards of known concentrations. Detection is carried out using a UV-Vis detector at the wavelength of maximum absorbance for **Loganetin**.

Apparatus and Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Data acquisition and processing software.

- Analytical balance (4-digit).
- pH meter.
- Ultrasonic bath.
- Vortex mixer.
- Centrifuge.
- Syringe filters (0.22 µm or 0.45 µm).
- Volumetric flasks, pipettes, and other standard laboratory glassware.

Reagents and Materials

- **Loganetin** reference standard (purity ≥98%).
- HPLC grade acetonitrile.
- HPLC grade methanol.
- HPLC grade water (e.g., Milli-Q or equivalent).
- Formic acid or phosphoric acid (analytical grade).
- Solvents for sample extraction (e.g., methanol, ethanol).

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of **Loganetin** is presented in the table below.

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Isocratic elution with Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	240 nm
Run Time	15 minutes

Experimental Protocols

Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Loganetin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.^[1]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (General Procedure for Plant Material)

- Extraction: Accurately weigh 1.0 g of the homogenized and dried sample powder into a centrifuge tube. Add 20 mL of methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of **Loganetin**.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.^[2]

- Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[3][4] If the concentration is expected to be high, further dilution with the mobile phase may be necessary.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

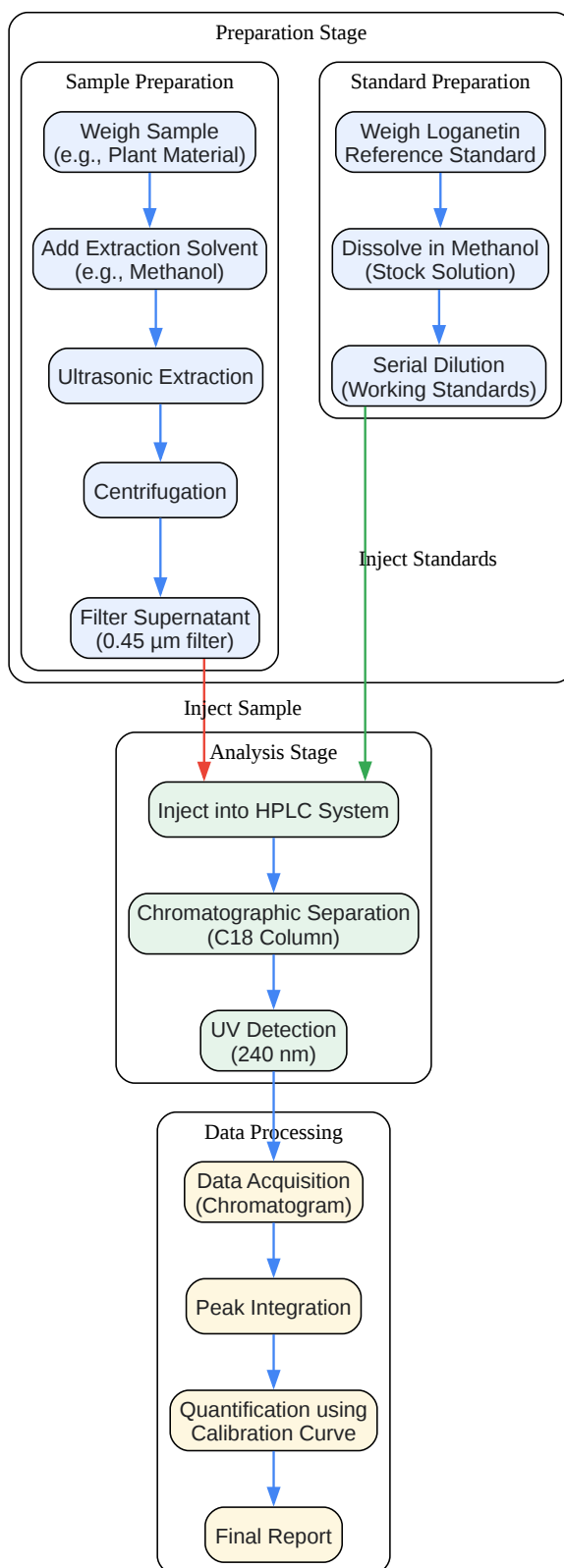
Parameter	Results
Retention Time (min)	Approximately 6.5 min
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD %)	
- Intra-day	< 2.0%
- Inter-day	< 2.0%
Limit of Detection (LOD) (µg/mL)	0.15
Limit of Quantification (LOQ) (µg/mL)	0.50

Note: The values presented are typical and may vary slightly depending on the specific instrumentation and laboratory conditions.

Data Analysis

The concentration of **Loganetin** in the samples is calculated using the linear regression equation ($y = mx + c$) derived from the calibration curve, where 'y' is the peak area and 'x' is the concentration of **Loganetin**.

Visual Diagrams



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Caption: Experimental workflow for **Loganetin** quantification by HPLC.

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